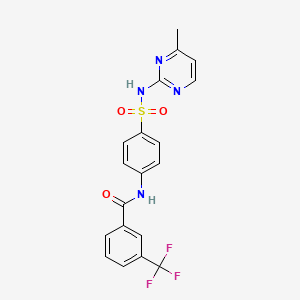
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in cancer cell growth and proliferation.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
This compound has shown antimicrobial activity against various microorganism strains, including Gram-positive bacteria, clinic isolate, and yeast and mold .
Therapeutic Agent for Leukemia
It may be used as a therapeutic agent to treat leukemia by specifically inhibiting the activity of tyrosine kinases .
Mecanismo De Acción
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis.
Mode of Action
The compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
Result of Action
The molecular and cellular effects of the compound’s action are primarily the result of the inhibition of tyrosine kinases. This inhibition disrupts signal transduction cascades, potentially leading to effects such as slowed cell growth, induced cell differentiation, altered cell metabolism, or triggered apoptosis .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target.
: Source
Propiedades
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3S/c1-12-9-10-23-18(24-12)26-30(28,29)16-7-5-15(6-8-16)25-17(27)13-3-2-4-14(11-13)19(20,21)22/h2-11H,1H3,(H,25,27)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKGSIAOXMUVOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

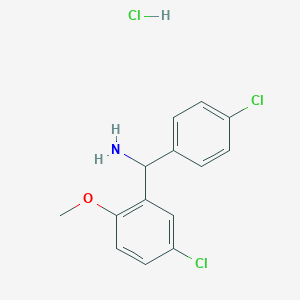
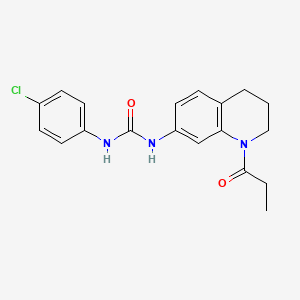
![N-[2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)ethyl]but-2-ynamide](/img/structure/B2914028.png)
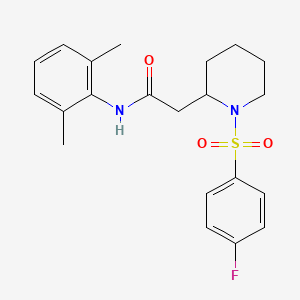
![2-[1-[2-(1-Methylindol-3-yl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2914032.png)
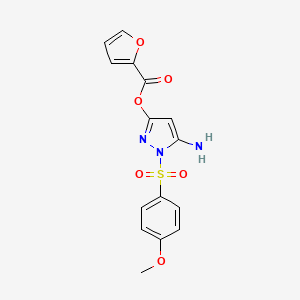
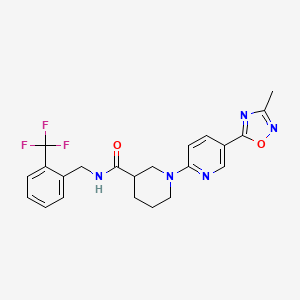
![4-(3-(4-fluorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)phenyl acetate](/img/structure/B2914040.png)
![N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2914041.png)
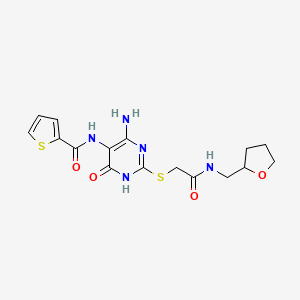
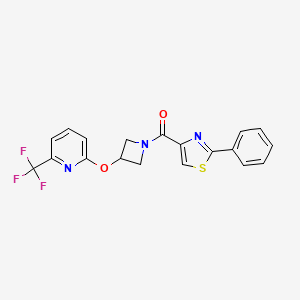
![{5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-4-yl}methyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2914045.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2914046.png)
![2-(4,5-dimethoxy-2-((4-methylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2914047.png)